1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid is a heterocyclic compound that features both pyrazole and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid typically involves the condensation of appropriate precursors. One common method involves the reaction of 1-ethylpyrazole with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
- 1-(1-Propylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
- 1-(1-Butylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid
Uniqueness
1-(1-Ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and binding properties. The presence of the ethyl group on the pyrazole ring can affect the compound’s steric and electronic characteristics, making it distinct from other similar compounds .
Properties
Molecular Formula |
C10H10N4O3 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)-4-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N4O3/c1-2-13-6-7(5-11-13)14-4-3-8(15)9(12-14)10(16)17/h3-6H,2H2,1H3,(H,16,17) |
InChI Key |
KPDPPZKUNYSCOM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)N2C=CC(=O)C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.